Erythromycin

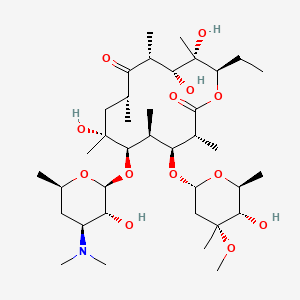

Description

Properties

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGZDMOVFRHVEP-RWJQBGPGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022991 |

Source

|

| Record name | Erythromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

733.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Erythromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water at 2mg/ml, WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/, WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate, Very soluble in acetone, ethyl ether, ethanol, chloroform, Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate, Solubility in water: approx 2 mg/ML, 4.59e-01 g/L |

Source

|

| Record name | Erythromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erythromycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Hydrated crystals from water, Crystals from water, White or slightly yellow crystals or powder | |

CAS No. |

114-07-8, 82343-12-2, 215031-94-0, 7540-22-9 |

Source

|

| Record name | Erythromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylerythromycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082343122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215031940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | erythromycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Erythromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erythromycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erythromycin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63937KV33D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erythromycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133-135, 191 °C, After melting /at 135-140 °C, it/ resolidifies with second melting point 190-193 °C. ... Readily forms salts with acids, MP: 92 °C. Slightly soluble in ethanol, ethyl ether, chloroform; insoluble in water. /Erythromycin stearate/, Crystals from acetone aqueous. MP: 222 °C. MW: 862.05. /Erythromycin ethyl succinate/ |

Source

|

| Record name | Erythromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erythromycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Erythromycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Erythromycin mechanism of action on bacterial ribosome

An In-Depth Technical Guide to the Mechanism of Action of Erythromycin on the Bacterial Ribosome

Abstract

This compound, a prototypical 14-membered macrolide antibiotic, exerts its bacteriostatic effect by targeting the bacterial ribosome with high specificity and affinity.[1][2] This guide provides a detailed examination of the molecular interactions underpinning its mechanism of action. We will explore the precise binding site of this compound within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, the subsequent inhibition of protein synthesis via steric hindrance and translocation stalling, and the primary mechanisms through which bacteria develop resistance. This document synthesizes structural biology insights, biochemical data, and field-proven experimental methodologies to offer a comprehensive resource for researchers and drug development professionals.

The Target: An Overview of the Bacterial 70S Ribosome

Bacterial protein synthesis is orchestrated by the 70S ribosome, a complex ribonucleoprotein machine composed of two subunits: the small 30S subunit and the large 50S subunit. The 30S subunit is primarily responsible for decoding messenger RNA (mRNA), while the 50S subunit catalyzes the formation of peptide bonds and provides a channel for the elongating polypeptide chain to exit.

The functional heart of the 50S subunit is the Peptidyl Transferase Center (PTC), composed almost entirely of 23S ribosomal RNA (rRNA). Emanating from the PTC is the Nascent Peptide Exit Tunnel (NPET), a ~100 Å long channel through which newly synthesized proteins traverse the ribosome. It is within this critical tunnel that this compound finds its binding site, enabling it to act as a potent inhibitor of translation.[1][3]

The Binding Event: High-Affinity Interaction in the Nascent Peptide Exit Tunnel

This compound does not bind to the catalytic PTC itself but rather lodges approximately 10-20 Å away, at the entrance of the NPET.[4][5] This binding is a reversible, high-affinity interaction driven by specific contacts with the 23S rRNA, which forms the tunnel walls.

Key molecular interactions, confirmed by high-resolution cryo-electron microscopy (cryo-EM) and X-ray crystallography, include:

-

Core Interactions: The antibiotic interacts primarily with domain V of the 23S rRNA.[3] Crucial contacts are formed with nucleotides A2058 and A2059, which are located in the peptidyl transferase loop.[6]

-

Desosamine Sugar: The dimethylamino group of this compound's desosamine sugar forms a critical hydrogen bond with the N1 of A2058, anchoring the drug in place.

-

Lactone Ring: The macrolactone ring establishes multiple van der Waals contacts with the hydrophobic rRNA surface of the tunnel.

-

Ribosomal Proteins: While the primary interactions are with rRNA, nearby ribosomal proteins L4 and L22 help shape the conformation of the binding pocket, and mutations in these proteins can confer resistance.[7]

The following diagram illustrates the binding of this compound within the 50S subunit's exit tunnel.

Caption: Overview of primary this compound resistance mechanisms.

Experimental Protocols for Mechanistic Investigation

Understanding the intricate details of this compound's action requires specialized biochemical and structural biology techniques.

Fluorescence Polarization (FP) Assay for Binding Affinity

This homogeneous assay is used to quantify the binding affinity (expressed as the dissociation constant, KD) of this compound and its derivatives to the ribosome.

Principle: A fluorescently labeled this compound derivative (probe) is used. When the small, rapidly tumbling probe binds to the large, slowly tumbling ribosome, its polarization of emitted light increases. Unlabeled compounds can then be tested for their ability to compete with the probe, displacing it and causing a decrease in polarization.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, MgCl2, KCl, DTT). Purify 70S ribosomes from a suitable bacterial strain (e.g., E. coli). Synthesize or procure a fluorescently labeled this compound probe (e.g., BODIPY-Erythromycin).

-

Assay Setup: In a microplate (e.g., 96-well black plate), add a fixed concentration of the fluorescent probe and purified 70S ribosomes.

-

Competition: Add serial dilutions of the unlabeled test compound (e.g., this compound or a derivative) to the wells. Include control wells with no competitor (maximum polarization) and no ribosomes (minimum polarization).

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measurement: Read the fluorescence polarization values using a suitable plate reader.

-

Data Analysis: Plot the polarization values against the logarithm of the competitor concentration. Fit the data to a competitive binding equation to calculate the IC50, which can then be used to determine the KD of the test compound. [3]

Toe-printing Assay for Ribosome Stalling Site Identification

This primer extension inhibition assay identifies the precise mRNA codon where a ribosome is stalled by an antibiotic.

Principle: A ribosome translating an mRNA in vitro will physically block the progression of reverse transcriptase (RT) enzyme that is synthesizing a complementary DNA (cDNA) strand from a downstream primer. The length of the resulting truncated cDNA fragment precisely maps the position of the stalled ribosome's leading edge.

Caption: Workflow for the ribosome toe-printing assay.

Step-by-Step Protocol:

-

Template Preparation: Generate an mRNA template of interest via in vitro transcription. Design a fluorescently or radioactively labeled DNA primer that anneals 3' to the potential stalling site.

-

Translation Reaction: Set up an in vitro translation reaction using a cell-free system (e.g., E. coli S30 extract or a reconstituted PURE system), the mRNA template, and amino acids.

-

Antibiotic Addition: Add this compound to the experimental reaction tube to a final desired concentration (e.g., 50 µM). Run a parallel control reaction without the antibiotic. [8]4. Stalling: Incubate the reactions at 37°C for a short period (e.g., 15 minutes) to allow ribosomes to initiate translation and stall at the drug-sensitive site. [9]5. Primer Annealing & Extension: Add the labeled primer and incubate to allow annealing. Then, add reverse transcriptase and dNTPs to initiate cDNA synthesis. The RT will extend the primer until it encounters the stalled ribosome, at which point it dissociates.

-

Analysis: Purify the resulting cDNA fragments and resolve them on a high-resolution denaturing polyacrylamide (sequencing) gel. Run Sanger sequencing reactions of the same template in parallel lanes to serve as a molecular ladder. The "toeprint" will appear as a distinct band in the this compound lane, and its position relative to the sequencing ladder reveals the exact nucleotide position of the stall, typically 16-17 nucleotides downstream of the codon in the ribosomal P-site. [8]

Quantitative Analysis of Resistance Impact

Mutations conferring resistance directly impact the binding affinity of this compound. This effect can be quantified and is a critical aspect of drug development and resistance surveillance.

| Ribosome Genotype | Mutation | Effect on this compound Binding | Fold Reduction in Affinity |

| Wild-Type | None | High Affinity Binding | 1 (Reference) |

| Resistant | 23S rRNA: G2057A | Reduced Affinity | ~20-fold [6] |

| Resistant | 23S rRNA: A2058G | Severely Reduced Affinity | ~10,000-fold [6] |

| Resistant | 23S rRNA: A2058U | Severely Reduced Affinity | ~1,000-fold [6] |

Data compiled from chemical modification and binding studies. [6]

Conclusion and Future Directions

This compound's mechanism of action is a paradigm of specific drug-target interaction. By binding to the 23S rRNA at the entrance of the nascent peptide exit tunnel, it physically obstructs protein elongation in a context-dependent manner, leading to a bacteriostatic effect. The rise of resistance, primarily through target-site modification and active efflux, underscores the dynamic interplay between antibiotics and bacterial evolution. A profound understanding of these molecular mechanisms, facilitated by advanced techniques like cryo-EM and toe-printing, is paramount for the rational design of next-generation macrolides capable of evading these resistance strategies and ensuring continued clinical utility.

References

- Azithromycin - Wikipedia. (n.d.).

-

Yan, K., et al. (2005). Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions. Antimicrobial Agents and Chemotherapy, 49(6), 2487–2493. Available from: [Link]

- How this compound Inhibits Bacterial Protein Synthesis: Binding to the 50S Ribosomal Subunit. (2025). CSIR NET LIFE SCIENCE COACHING.

-

Mechanisms in Medicine Inc. (2011). Macrolides: Mechanisms of Action and Resistance. YouTube. Available from: [Link]

-

Douthwaite, S., et al. (1993). This compound binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop. Journal of Molecular Biology, 232(3), 727-735. Available from: [Link]

-

De Lencastre, H., et al. (2007). Prevalence and Mechanisms of this compound Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results. Journal of Clinical Microbiology, 45(5), 1673-1675. Available from: [Link]

-

Tariq, M. A. & Sharma, S. (2023). This compound. StatPearls. Available from: [Link]

-

Champney, W. S. (2001). This compound inhibition of 50S ribosomal subunit formation in Escherichia coli cells. Molecular Microbiology, 40(5), 1140-1147. Available from: [Link]

-

Ghosh, S., et al. (2024). Cryo-EM structures reveal the molecular mechanism of HflX-mediated this compound resistance in mycobacteria. Structure, 32(9), 1443-1453.e4. Available from: [Link]

-

Davis, B. J., et al. (2018). This compound leads to differential protein expression through differences in electrostatic and dispersion interactions with nascent proteins. PLoS ONE, 13(4), e0195848. Available from: [Link]

-

Marks, J., et al. (2018). High-throughput inverse toeprinting reveals the complete sequence dependence of ribosome-targeting antibiotics. bioRxiv. Available from: [Link]

-

Garza-Ramos, G., et al. (2001). Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA. Journal of Bacteriology, 183(23), 6898–6907. Available from: [Link]

-

Orelle, C., et al. (2013). Toe-printing analysis of protein synthesis inhibitors acting upon the large ribosomal subunit. Nucleic Acids Research, 41(13), 6688–6700. Available from: [Link]

-

Lee, W. L., et al. (2023). An RNA modification enzyme directly senses reactive oxygen species for translational regulation in Enterococcus faecalis. Nature Communications, 14(1), 4239. Available from: [Link]

-

Paleskava, A., et al. (2022). Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome. RNA, 28(3), 423-432. Available from: [Link]

-

Tejedor, F. & Ballesta, J. P. G. (1982). Ribosome structure: binding site of macrolides studied by photoaffinity labeling. Biochemistry, 21(24), 6269–6274. Available from: [Link]

-

Horcajada, J. P., et al. (2023). An increase in this compound resistance in methicillin-susceptible Staphylococcus aureus from blood correlates with the use of macrolide/lincosamide/streptogramin antibiotics. EARS-Net Spain (2004–2020). Frontiers in Microbiology, 14, 1243163. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? Retrieved January 3, 2026, from [Link]

-

Kuntzel, H. & Blossey, H. C. (1971). Inhibition of protein synthesis by this compound. Neurospora Newsletter, 18, 14. Available from: [Link]

-

Svetlov, M. S., et al. (2019). High-resolution crystal structures of ribosome-bound chloramphenicol and this compound provide the ultimate basis for their competition. bioRxiv. Available from: [Link]

-

Menninger, J. R. & Otto, D. P. (1982). This compound, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes. Antimicrobial Agents and Chemotherapy, 21(5), 811–818. Available from: [Link]

-

Algera, J. P., et al. (2018). Ribosome profiling uncovers selective mRNA translation associated with eIF2 phosphorylation in erythroid progenitors. PLoS ONE, 13(4), e0193790. Available from: [Link]

-

Brandt-Rauf, P., et al. (1984). Fluorescent Assay for Estimating the Binding of this compound Derivatives to Ribosomes. Antimicrobial Agents and Chemotherapy, 25(1), 128–130. Available from: [Link]

-

Centers for Disease Control and Prevention. (n.d.). This compound-Resistant Group A Streptococcus. Retrieved January 3, 2026, from [Link]

-

Halfon, Y., et al. (2019). Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida. Nucleic Acids Research, 47(16), 8683–8692. Available from: [Link]

-

Dr. Oracle. (2025). What is the mechanism of action of this compound? Retrieved January 3, 2026, from [Link]

-

The Bumbling Biochemist. (2022). Ribosome toeprinting (aka primer extension inhibition) lets you see where ribosomes stall. Retrieved January 3, 2026, from [Link]

-

Svetlov, M. S., et al. (2021). Structure of Erm-modified ribosome reveals the mechanism of macrolide resistance. Nature Chemical Biology, 17(10), 1092–1098. Available from: [Link]

-

Vanhoof, R., et al. (1998). Macrolide resistance and this compound resistance determinants among Belgian Streptococcus pyogenes and Streptococcus pneumoniae isolates. Journal of Antimicrobial Chemotherapy, 42(5), 653–657. Available from: [Link]

-

Myasnikov, A. G. & Yusupov, M. (2018). Ribosomes and cryo-EM: a duet. Current Opinion in Structural Biology, 52, 1–7. Available from: [Link]

-

Sothiselvam, S., et al. (2016). Binding of Macrolide Antibiotics Leads to Ribosomal Selection against Specific Substrates Based on Their Charge and Size. Cell Reports, 16(7), 1789–1799. Available from: [Link]

-

Michel, C. I., et al. (2020). Structural Heterogeneities of the Ribosome: New Frontiers and Opportunities for Cryo-EM. Biomolecules, 10(9), 1321. Available from: [Link]

-

Pisareva, V. P., et al. (2011). Toe-printing analysis of a ribosome–mRNA complex formation. Methods in Molecular Biology, 712, 143-161. Available from: [Link]

-

Davydova, E. K., et al. (2008). Revisiting the mechanism of macrolide-antibiotic resistance mediated by ribosomal protein L22. PNAS, 105(47), 18239–18244. Available from: [Link]

Sources

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound leads to differential protein expression through differences in electrostatic and dispersion interactions with nascent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Erythromycin Biosynthesis Pathway in Saccharopolyspora erythraea

Abstract

Erythromycin A, a 14-membered macrolide antibiotic, represents a cornerstone of antibacterial therapy and a classic paradigm for the study of modular polyketide biosynthesis. Produced by the soil actinomycete Saccharopolyspora erythraea, its intricate assembly line-like synthesis has been the subject of extensive research, offering profound insights into natural product enzymology and providing a fertile platform for metabolic engineering and synthetic biology. This guide provides a comprehensive exploration of the this compound biosynthetic pathway, detailing the genetic architecture, the enzymatic machinery of the modular poly-gketide synthase (PKS), the subsequent post-PKS tailoring reactions, and the regulatory networks that govern its production. Furthermore, we present established methodologies for the cultivation of S. erythraea, the genetic manipulation of the pathway, and the analysis of its products, aimed at researchers, scientists, and drug development professionals seeking to understand and harness this remarkable biological system.

Introduction: The Architecture of a Polyketide Masterpiece

This compound A is a clinically significant antibiotic produced by Saccharopolyspora erythraea, effective against a range of Gram-positive bacteria.[1][2] Its biosynthesis is a complex, multi-step process orchestrated by a cluster of genes spanning approximately 65-kb on the S. erythraea chromosome.[3] This biosynthetic gene cluster (BGC) encodes the entire enzymatic machinery required for its synthesis, from the core polyketide backbone to the final tailored antibiotic.

The pathway can be conceptually divided into two major phases:

-

Polyketide Synthesis: The construction of the 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB), by a giant, modular Type I polyketide synthase (PKS) enzyme complex.[4][5]

-

Post-PKS Tailoring: A series of enzymatic modifications to the 6-dEB core, including hydroxylations, glycosylations, and methylation, which are essential for its biological activity.[4]

Understanding this pathway is not merely an academic exercise; it provides the foundational knowledge for rational strain improvement to enhance antibiotic titers and for combinatorial biosynthesis efforts to generate novel "unnatural" natural products with potentially improved therapeutic properties.[6][7][8]

The Assembly Line: 6-Deoxyerythronolide B Synthase (DEBS)

The synthesis of the 6-dEB macrolactone is the heart of this compound biosynthesis. It is catalyzed by 6-Deoxyerythronolide B Synthase (DEBS), a prototypical modular Type I PKS.[4][5] The DEBS system is composed of three large multifunctional proteins, DEBS1, DEBS2, and DEBS3, which are encoded by three separate genes, eryAI, eryAII, and eryAIII, respectively.[9][10]

These three proteins contain a total of a loading didomain and six extension modules. Each module is responsible for one cycle of polyketide chain elongation and processing, functioning in a highly coordinated, assembly-line fashion.[5][11]

Core Catalytic Domains within each Module:

-

Acyltransferase (AT): Selects the specific extender unit, which for all six DEBS modules is (2S)-methylmalonyl-CoA, and loads it onto the ACP domain.[5]

-

Acyl Carrier Protein (ACP): Carries the growing polyketide chain and the extender unit via a phosphopantetheine arm.[5]

-

Ketosynthase (KS): Catalyzes the crucial Claisen condensation reaction, extending the polyketide chain by two carbons.[5]

Optional Reductive Domains:

-

Ketoreductase (KR): Stereospecifically reduces the β-keto group formed after condensation to a hydroxyl group.[12]

-

Dehydratase (DH): Eliminates the hydroxyl group to form a double bond.

-

Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

The specific combination of these reductive domains within a module dictates the final chemical structure at that position in the polyketide backbone.[5] The process culminates with the Thioesterase (TE) domain at the C-terminus of DEBS3, which catalyzes the release and cyclization of the completed polyketide chain to form 6-dEB.[10]

Caption: Key post-PKS tailoring steps in the biosynthesis of this compound A.

Genetic Organization and Regulation

The ery genes are organized into a cluster, a common feature for secondary metabolite pathways in actinomycetes. [13]This facilitates the coordinated expression of all necessary enzymes. The cluster is arranged in several polycistronic transcriptional units, meaning multiple genes are transcribed together into a single mRNA molecule. [13][14]Studies have identified at least four major transcriptional units, with the largest spanning approximately 35 kb from eryAI to eryG. [13][14] Unlike many antibiotic biosynthetic clusters, the ery cluster notably lacks a dedicated pathway-specific regulatory gene. [15]Instead, its expression is controlled by global regulators that link antibiotic production to the broader physiological state of the cell, such as nutrient availability and morphological differentiation. [15] A key player in this regulation is BldD , a developmental regulator. [15][16]BldD has been shown to bind directly to the promoter regions of the ery genes, positively regulating their transcription and thus linking this compound synthesis with the onset of sporulation and starvation. [15][16]More recent studies have uncovered a mini-regulatory network involving TetR-family transcriptional regulators (TFRs), such as SACE_0303, which can positively influence this compound production. [17]

Key Experimental Methodologies

Studying and engineering the this compound pathway requires robust protocols for strain cultivation, genetic manipulation, and metabolite analysis.

Cultivation of S. erythraea for this compound Production

This process typically involves a two-stage fermentation to maximize biomass growth and subsequent antibiotic production.

Table 1: Typical Media Composition for S. erythraea Fermentation

| Component | Seed Medium [1][18] | Production (Fermentation) Medium [1][18] |

| Corn Starch | 5% | 4% |

| Soybean Flour | 1.8% | 3% |

| Dextrin | - | 3% |

| Corn Steep Liquor | 1.3% | - |

| (NH₄)₂SO₄ | 0.1% | 0.2% |

| NaCl | 0.3% | - |

| Soybean Oil | 0.5% | 1% |

| CaCO₃ | 0.6% | 0.6% |

| pH | 6.8 - 7.0 | 7.2 |

Note: Compositions can vary significantly between industrial and lab strains. Propanol or other precursors may be added during fermentation to boost precursor supply. [1] Protocol 1: Two-Stage Fermentation Workflow

-

Spore Preparation: Grow S. erythraea on a suitable agar medium (e.g., ESM) at 34°C until sporulation is evident. [18]2. Seed Culture: Inoculate a flask containing sterile Seed Medium with spores or a mycelial agar piece. Incubate at 34°C with vigorous shaking (e.g., 250 rpm) for 40-72 hours. [18][19]3. Production Culture: Transfer a portion of the seed culture (e.g., 10% v/v) into a larger flask containing the Production Medium.

-

Fermentation & Feeding: Incubate the production culture under the same conditions for 6-9 days. [1][19]Daily feeds of precursors like soybean oil or n-propanol can be implemented to sustain production. [19]5. Sampling & Analysis: Withdraw samples periodically to measure biomass and quantify this compound concentration.

Genetic Engineering Workflow

Modifying the ery pathway is central to generating novel compounds and improving yields. This involves deleting, overexpressing, or replacing specific genes or domains.

Caption: A generalized workflow for the genetic engineering of S. erythraea.

This compound Extraction and Analysis

Protocol 2: Basic Extraction for LC/MS Analysis

-

Harvest: Centrifuge a sample of the fermentation broth to separate the mycelia from the supernatant.

-

pH Adjustment: Adjust the pH of the supernatant to ~10.0 to ensure this compound is in its basic, more organic-soluble form. [18]3. Solvent Extraction: Mix the alkalinized broth with an equal volume of an organic solvent such as ethyl acetate or acetonitrile. Agitate vigorously for 30-40 minutes. [18]4. Phase Separation: Centrifuge the mixture to separate the organic phase (containing this compound) from the aqueous phase.

-

Concentration: Carefully collect the organic phase and evaporate the solvent under reduced pressure or a stream of nitrogen.

-

Reconstitution & Analysis: Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for analysis by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and quantify this compound and its derivatives.

Engineering for the Future: Synthetic Biology and Novel Macrolides

The modular nature of DEBS makes it an ideal target for synthetic biology and combinatorial biosynthesis. [7][8][20]By genetically altering the PKS genes, researchers can create "unnatural" natural products that are difficult or impossible to produce through traditional chemical synthesis. [7][8] Key Engineering Strategies:

-

Domain Swapping: Replacing an AT domain with one that prefers a different extender unit (e.g., malonyl-CoA instead of methylmalonyl-CoA) can alter the side chains of the macrolactone. [3]* Domain Inactivation: Knocking out a reductive domain (e.g., a KR or DH) introduces a keto group or a double bond into the polyketide backbone. [4]* Module Swapping/Deletion: Entire modules can be exchanged or deleted to create smaller or hybrid macrolides, although this is often challenging due to protein-protein interface disruptions. [20] These strategies have successfully generated a library of over 50 novel macrolides from the DEBS template, demonstrating the power of PKS engineering for creating chemical diversity and new drug leads. [7][8]

Conclusion

The this compound biosynthesis pathway in Saccharopolyspora erythraea is a masterclass in microbial metabolic engineering. From the modular precision of the DEBS assembly line to the intricate tailoring reactions and complex regulatory oversight, it offers a rich field of study. The knowledge gained has not only enabled significant improvements in the industrial production of a vital antibiotic but has also paved the way for the creation of novel bioactive compounds through synthetic biology. As tools for genetic manipulation and systems biology become more sophisticated, the potential to further explore and exploit this remarkable pathway will undoubtedly continue to expand, promising new solutions to the ever-present challenge of infectious diseases.

References

-

Frontiers. (2020-12-07). Engineering the this compound-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics. [Link]

-

ResearchGate. Biosynthetic pathway of this compound A. [Link]

-

ResearchGate. (PDF) Production of this compound With Saccharopolyspora erythraea. [Link]

-

Weissman, K. J., & Leadlay, P. F. (2005). Steps towards the synthetic biology of polyketide biosynthesis. Nature Reviews Microbiology. [Link]

-

PubMed. (2024). Enhancing this compound production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach. [Link]

-

Khosla, C. (2014-08-15). Dissecting Polyketide Assembly Lines. YouTube. [Link]

-

Chng, C.-P., et al. (2008-08-12). A key developmental regulator controls the synthesis of the antibiotic this compound in Saccharopolyspora erythraea. PNAS. [Link]

-

McDaniel, R., et al. (1999). Multiple genetic modifications of the this compound polyketide synthase to produce a library of novel “unnatural” natural products. PNAS. [Link]

-

Reeves, A. R., et al. (1999). Transcriptional Organization of the this compound Biosynthetic Gene Cluster of Saccharopolyspora erythraea. Journal of Bacteriology. [Link]

-

Caffrey, P., et al. (1992-06-15). Identification of DEBS 1, DEBS 2 and DEBS 3, the multienzyme polypeptides of the this compound-producing polyketide synthase from Saccharopolyspora erythraea. FEBS Letters. [Link]

-

Gokhale, R. S., et al. (2007). Programming of this compound Biosynthesis by a Modular Polyketide Synthase. Journal of Biological Chemistry. [Link]

-

MIBiG. BGC0000055: this compound biosynthetic gene cluster. [Link]

-

ACS Synthetic Biology. (2020). Metabolic Engineering Strategies Based on Secondary Messengers (p)ppGpp and C-di-GMP To Increase this compound Yield in Saccharopolyspora erythraea. [Link]

-

Applied and Environmental Microbiology. (2013). Toward Improvement of this compound A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination. [Link]

-

ResearchGate. (1999). Multiple genetic modifications of the this compound polyketide synthase to produce a library of novel 'unnatural' natural products. [Link]

-

SCIEPublish. (2023). Application of Synthetic Biology to the Biosynthesis of Polyketides. [Link]

-

PNAS. (1999). Multiple genetic modifications of the this compound polyketide synthase to produce a library of novel “unnatural” natural products. [Link]

-

SURFACE at Syracuse University. (2015). Two Methods for Accessing Synthetic Polyketides. [Link]

-

Weber, J. M., et al. (1991). Organization of a cluster of this compound genes in Saccharopolyspora erythraea. Journal of Bacteriology. [Link]

-

Frontiers. (2021-09-13). Uncovering and Engineering a Mini-Regulatory Network of the TetR-Family Regulator SACE_0303 for Yield Improvement of this compound in Saccharopolyspora erythraea. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). This compound production in batch and fed batch bioreactor using agro- industrial wastes. [Link]

-

Royal Society of Chemistry. (2022). Labelling studies in the biosynthesis of polyketides and non-ribosomal peptides. [Link]

-

ResearchGate. (2008). A key developmental regulator controls the synthesis of the antibiotic this compound in Saccharopolyspora erythraea. [Link]

-

ResearchGate. (2021). Enhancing this compound Production by Saccharopolyspora erythraea E3::sucBA in Chemically defined medium. [Link]

-

SURFACE at Syracuse University. (2011). Synthesis and Biosynthesis of Polyketide Natural Products. [Link]

-

ASM Journals. (1999). Transcriptional Organization of the this compound Biosynthetic Gene Cluster of Saccharopolyspora erythraea. [Link]

-

Bevan, D., et al. (1992-02-15). 6-Deoxyerythronolide-B synthase 2 from Saccharopolyspora erythraea. Cloning of the structural gene, sequence analysis and inferred domain structure of the multifunctional enzyme. European Journal of Biochemistry. [Link]

-

Wikipedia. Polyketide synthase. [Link]

-

ResearchGate. Secondary metabolite gene clusters in Saccharopolyspora erythraea NRRL2338. [Link]

Sources

- 1. Toward Improvement of this compound A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjpbcs.com [rjpbcs.com]

- 3. researchgate.net [researchgate.net]

- 4. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Programming of this compound Biosynthesis by a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing this compound production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple genetic modifications of the this compound polyketide synthase to produce a library of novel “unnatural” natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Identification of DEBS 1, DEBS 2 and DEBS 3, the multienzyme polypeptides of the this compound-producing polyketide synthase from Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. Transcriptional Organization of the this compound Biosynthetic Gene Cluster of Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Uncovering and Engineering a Mini-Regulatory Network of the TetR-Family Regulator SACE_0303 for Yield Improvement of this compound in Saccharopolyspora erythraea [frontiersin.org]

- 18. Frontiers | Engineering the this compound-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Erythromycin Binding Kinetics to the 50S Ribosomal Subunit: A Methodological and Mechanistic Overview

An In-Depth Technical Guide:

This guide provides a comprehensive technical overview of the binding kinetics of erythromycin to its target, the 50S ribosomal subunit. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental design and data interpretation. We will explore the mechanism of action, detail field-proven methodologies for kinetic analysis, and present a framework for understanding the data that underpins rational antibiotic design.

The Mechanistic Foundation: How this compound Stalls the Ribosome

This compound, a macrolide antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis.[1][2] Its action is highly specific, targeting the large (50S) subunit of the bacterial ribosome.[3][4] The binding site is located within the nascent peptide exit tunnel (NPET), a path the growing polypeptide chain traverses during translation.[5][6]

This compound binds to the 23S ribosomal RNA (rRNA) component of the 50S subunit, establishing critical interactions with nucleotides A2058 and A2059 (E. coli numbering).[1][6] This binding physically obstructs the tunnel, leading to the premature dissociation of the peptidyl-tRNA and halting protein elongation.[3][6] This inhibition of the translocation step is the primary mechanism of its antibacterial action.[4] The precise kinetics of this interaction—how quickly the drug binds and how long it remains bound—are fundamental to its efficacy and the distinction between bacteriostatic and bactericidal effects.[7][8]

Quantifying the Interaction: Key Kinetic Parameters

The interaction between this compound (E) and the ribosome (R) can be described by the following equilibrium:

E + R ⇌ ER

This interaction is defined by three key kinetic parameters:

-

Association Rate Constant (k_on): The rate at which this compound binds to the ribosome.

-

Dissociation Rate Constant (k_off): The rate at which the this compound-ribosome complex falls apart. A slower k_off is correlated with bactericidal activity in some macrolides.[7][8]

-

Equilibrium Dissociation Constant (K_D): A measure of binding affinity, calculated as k_off / k_on. A lower K_D value indicates a higher binding affinity.

These parameters are not mere numbers; they are quantitative descriptors of a drug's behavior at its target site and are critical for structure-activity relationship (SAR) studies in drug development.

Experimental Workflows: From Culture to Kinetics

A robust kinetic analysis follows a logical progression from biological material preparation to biophysical measurement. The quality of the kinetic data is directly dependent on the purity and activity of the ribosomal subunits.

This protocol is foundational. Its goal is to obtain functionally active 50S subunits, free from interfering cellular components. The use of sucrose gradient ultracentrifugation separates macromolecules based on their size and density.[9][10]

Causality: The high salt wash steps are crucial for removing loosely associated factors, while the sucrose gradient provides the resolving power to separate 70S monosomes and 30S subunits from the target 50S subunits.[9][11]

Methodology:

-

Cell Culture and Harvest: Grow the desired bacterial strain (e.g., E. coli) to mid-log phase. Rapidly cool the culture to 4°C to ensure ribosomes "run-off" mRNA. Harvest cells by centrifugation (e.g., 5,000 x g for 20 minutes at 4°C).[1]

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg-acetate, 0.5 mM EDTA, 6 mM β-mercaptoethanol). Lyse cells via sonication or a French press on ice.

-

Lysate Clarification: Centrifuge the lysate twice (e.g., 30,000 x g for 30 minutes at 4°C) to remove cell debris and membranes.

-

Crude Ribosome Pelleting: Layer the clarified supernatant over a sucrose cushion (e.g., 1.1 M sucrose in a high-salt buffer). Perform ultracentrifugation (e.g., 100,000 x g for 18-24 hours at 4°C) to pellet crude ribosomes.[11][12]

-

Subunit Dissociation: Gently resuspend the crude ribosome pellet in a low-magnesium buffer (e.g., similar to lysis buffer but with 1 mM Mg-acetate) to dissociate the 70S ribosomes into 30S and 50S subunits.[11]

-

Sucrose Density Gradient Centrifugation: Layer the resuspended subunits onto a linear sucrose gradient (e.g., 10-40% w/v). Centrifuge at high speed (e.g., 85,000 x g for 16 hours at 4°C).[9][11]

-

Fractionation and Analysis: Carefully fractionate the gradient while monitoring absorbance at 260 nm. The 50S subunits will form a distinct peak. Collect these fractions, concentrate them, and assess their purity and integrity via gel electrophoresis of the 23S and 5S rRNA.[9]

SPR is a powerful, label-free technique for monitoring binding events in real-time, allowing for the simultaneous determination of k_on and k_off.[13][14]

Causality: The method measures changes in the refractive index at the surface of a sensor chip as the analyte (this compound) flows over the immobilized ligand (50S subunits).[14] This provides a direct measure of mass accumulation and dissociation, which is translated into a sensorgram for kinetic analysis. For small molecule-large target interactions, immobilizing the larger partner (the ribosome) is standard practice to maximize the binding signal.[15]

Methodology:

-

Chip Selection and Ligand Immobilization:

-

Select a sensor chip suitable for large complex immobilization (e.g., a carboxymethyl dextran chip).

-

Activate the surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the purified 50S subunits to the surface via amine coupling at a concentration of ~10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).

-

Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without the ribosome immobilization.

-

-

Analyte Preparation: Prepare a dilution series of this compound in the running buffer (e.g., HEPES buffer with MgCl2, NH4Cl, and a small percentage of DMSO to aid solubility).[15] A wide concentration range is necessary, typically spanning at least 10-fold below and above the expected K_D.

-

Binding Analysis (Association/Dissociation):

-

Inject each this compound concentration over the reference and ligand flow cells at a constant flow rate. This is the association phase .

-

Following the injection, flow only the running buffer over the chip. This is the dissociation phase .

-

Between cycles, inject a regeneration solution (if necessary, determined empirically, e.g., a short pulse of low pH glycine) to remove all bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes.

-

Globally fit the resulting sensorgrams from all concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This process yields the k_on, k_off, and K_D values.

-

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, and K_D) in a single experiment.[16][17]

Causality: The binding of a ligand to its target is accompanied by an enthalpy change (ΔH). The ITC instrument measures the power required to maintain a zero temperature difference between a sample cell (containing the ribosome) and a reference cell as the ligand (this compound) is injected.[16]

Methodology:

-

Sample Preparation: Dialyze both the purified 50S subunits and the this compound stock solution extensively against the same buffer to minimize heat signals from buffer mismatch. Degas all solutions immediately before use.

-

Instrument Setup:

-

Load the 50S subunit solution into the sample cell (~200-1400 µL, depending on the instrument).

-

Load the this compound solution into the injection syringe. The this compound concentration should be 10-20 times that of the ribosome concentration.

-

-

Titration: Perform a series of small, timed injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the sample cell while stirring.

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to ribosome.

-

Fit this binding isotherm to a suitable model (e.g., a single-site binding model) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).

-

Summary of Quantitative Binding Data

The binding affinity of this compound can vary depending on the bacterial species and the experimental technique employed. The following table summarizes representative kinetic data from the literature.

| Bacterial Species | Ribosome Component | Technique | K_D (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Reference |

| Streptococcus pneumoniae | 70S Ribosome | Radiolabeled Binding Assay | 4.9 ± 0.6 | - | - | [8] |

| Escherichia coli | 70S Ribosomal Complex | Slow-binding Kinetics | 36 (K_A*) | - | - | [18] |

| Escherichia coli | 70S Ribosome | Fluorescence Polarization | ~6 | - | - | [19] |

| Escherichia coli | 70S Ribosome | Radiolabeled Binding Assay | ~10 | - | - | [6] |

Note: K_A represents an overall dissociation constant from a two-step binding model. Direct kinetic rate constants (k_on, k_off) for this compound are less commonly reported than the overall affinity (K_D).*

Conclusion for the Drug Development Professional

A thorough understanding of the binding kinetics of this compound to the 50S ribosomal subunit is not an academic exercise; it is a critical component of modern antibiotic development.

-

Driving Affinity: Techniques like SPR and ITC provide direct, quantitative feedback on how structural modifications to an antibiotic scaffold affect target affinity and thermodynamics.

-

Optimizing Residence Time: The insight that slower dissociation rates (k_off) correlate with improved, even bactericidal, activity provides a new axis for optimization beyond simple affinity (K_D).[7][8] A longer residence time at the target can prolong the inhibition of protein synthesis, potentially leading to cell death rather than just growth arrest.

-

Informing Resistance Strategies: Kinetic analysis of mutant ribosomes can quantify the impact of resistance mutations on drug binding, helping to predict and overcome emerging resistance mechanisms.[20]

By integrating these detailed biophysical techniques into the drug discovery pipeline, researchers can move beyond empirical screening to a more rational, kinetics-driven design of next-generation antibiotics that are both potent and resilient.

References

- CSIR NET LIFE SCIENCE COACHING. (n.d.). How this compound Inhibits Bacterial Protein Synthesis: Binding to the 50S Ribosomal Subunit.

- Dr.Oracle. (n.d.). What is the mechanism of action of this compound?.

- Benchchem. (n.d.). This compound F: A Deep Dive into its Mechanism of Action on Bacterial Ribosomes.

- Patsnap Synapse. (2024). What is the mechanism of this compound stinoprate?.

- Patsnap Synapse. (2024). What is the mechanism of this compound?.

- Benchchem. (n.d.). An In-depth Technical Guide on the Binding Kinetics of this compound Stearate to Bacterial Ribosomes.

- Wang, W., et al. (n.d.). Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides. PubMed Central.

- Kanniah, V., et al. (2017). Kinetics of drug-ribosome interactions defines the cidality of macrolide antibiotics. PubMed.

- Mehta, P., et al. (n.d.). Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome. PMC - NIH.

- Arenz, S., et al. (n.d.). Molecular basis for this compound-dependent ribosome-stalling during translation of the ErmBL leader peptide. PMC - NIH.

- Benchchem. (n.d.). This compound A's Grip on the Ribosome: A Comparative Analysis of Macrolide Binding Affinity.

- Kannan, K., et al. (2017). Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics. NIH.

- Zhou, J., et al. (n.d.). Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions. PMC.

- Douthwaite, S., et al. (1993). This compound binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop. PubMed.

- ResearchGate. (n.d.). Ribosome Purification Approaches for Studying Interactions of Regulatory Proteins and RNAs with the Ribosome | Request PDF.

- Ghosh, S., et al. (n.d.). A single-step method for purification of active His-tagged ribosomes from a genetically engineered Escherichia coli. PubMed Central.

- ResearchGate. (n.d.). This compound, Roxithromycin, and Clarithromycin: Use of Slow-Binding Kinetics to Compare Their in Vitro Interaction with a Bacterial Ribosomal Complex Active in Peptide Bond Formation.

- Sun, B., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.

- Frontiers. (n.d.). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics.

- SpringerLink. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.

- Nicoya. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective.

- ResearchGate. (n.d.). (PDF) Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions.

Sources

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of this compound stinoprate? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Kinetics of drug-ribosome interactions defines the cidality of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. A single-step method for purification of active His-tagged ribosomes from a genetically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 15. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]

- 16. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Elucidation of Erythromycin Resistance Mechanisms in Strektococcus pneumoniae

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the investigation of erythromycin resistance in Streptococcus pneumoniae, a clinically significant pathogen. We will delve into the core molecular mechanisms, present validated experimental protocols, and offer insights into the interpretation of results. This document is structured to empower researchers with the knowledge and tools necessary to accurately characterize this compound resistance in pneumococcal isolates.

Section 1: The Molecular Basis of this compound Resistance in S. pneumoniae

This compound, a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Resistance in S. pneumoniae primarily arises from three distinct mechanisms: target site modification, active drug efflux, and mutations in the ribosomal components.[1][2]

Ribosomal Modification: The Role of erm Genes

The most common mechanism of high-level this compound resistance is the methylation of the 23S rRNA, which prevents the antibiotic from binding to its target.[1][3] This modification is carried out by this compound ribosome methylase (Erm) enzymes.[1] In S. pneumoniae, the erm(B) gene is the predominant methylase determinant.[1][4]

The presence of erm(B) confers the MLSB phenotype, characterized by resistance to macrolides, lincosamides, and streptogramin B antibiotics.[1][5][6] This resistance can be either constitutive (cMLSB), where the methylase is always produced, or inducible (iMLSB), where its expression is triggered by the presence of an inducing agent like this compound.[5][7] The erm(B) gene is often carried on mobile genetic elements, such as transposons like Tn1545, facilitating its horizontal transfer between bacteria.[2][6]

Active Efflux: The M Phenotype and mef Genes

A second major resistance mechanism involves the active pumping of this compound out of the bacterial cell.[2][8] This is mediated by an efflux pump encoded by the mef (macrolide efflux) genes.[9] In S. pneumoniae, the mef(E) gene, often found in conjunction with the mel (or msr(D)) gene on a genetic element called Mega, is the primary efflux determinant.[1][10] The mef(A) gene, first identified in Streptococcus pyogenes, is also found in some pneumococcal isolates.[2][9][11]

This efflux mechanism results in the M phenotype, where isolates are resistant to 14- and 15-membered macrolides (like this compound and azithromycin) but remain susceptible to lincosamides (like clindamycin) and streptogramin B.[1][2][7] Efflux-mediated resistance typically confers a lower level of this compound resistance compared to erm(B)-mediated methylation.[1][4]

Target Site Mutations: Alterations in 23S rRNA and Ribosomal Proteins

Less commonly, resistance can arise from mutations in the bacterial chromosome, specifically within the genes encoding the components of the ribosome. These mutations directly alter the antibiotic binding site.

-

23S rRNA Mutations: Point mutations in domain V of the 23S rRNA gene, particularly at positions A2058 and A2059 (E. coli numbering), can confer macrolide resistance.[5][12] S. pneumoniae possesses four copies of the 23S rRNA gene, and the level of resistance can correlate with the number of mutated copies.[12]

-

Ribosomal Protein Mutations: Alterations in ribosomal proteins L4 and L22 have also been shown to contribute to macrolide resistance.[5][13][14][15][16] These proteins are located near the macrolide binding site, and mutations can disrupt the interaction between the antibiotic and the ribosome.[8][14]

Section 2: Experimental Workflow for Characterizing this compound Resistance

A systematic approach is crucial for the accurate elucidation of this compound resistance mechanisms. The following workflow integrates phenotypic and genotypic analyses.

Figure 1: A comprehensive workflow for the elucidation of this compound resistance in S. pneumoniae.

Step-by-Step Protocols

Principle: To determine the minimum inhibitory concentration (MIC) of this compound for a given S. pneumoniae isolate. This is the lowest concentration of the antibiotic that prevents visible growth. Broth microdilution is the reference method.[17]

Methodology (Broth Microdilution):

-

Isolate Preparation: Culture the S. pneumoniae isolate on a suitable agar medium (e.g., blood agar) and incubate at 35-37°C in a CO2-enriched atmosphere until sufficient growth is achieved.

-

Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth supplemented with lysed horse blood) to a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Inoculate a 96-well microtiter plate containing serial dilutions of this compound with the prepared bacterial suspension.

-

Incubation: Incubate the plate at 35-37°C for 20-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

-

Quality Control: Include a reference strain with a known this compound MIC (e.g., S. pneumoniae ATCC 49619) in each batch of testing to ensure the accuracy of the results.[18]

-

Interpretation: Interpret the MIC values according to the latest Clinical and Laboratory Standards Institute (CLSI) guidelines.[19][20][21]

Principle: To differentiate between the MLSB and M phenotypes based on the interaction between this compound and clindamycin.

Methodology:

-

Plate Preparation: Prepare a lawn of the S. pneumoniae isolate on a Mueller-Hinton agar plate supplemented with 5% sheep blood.

-

Disk Placement: Place an this compound disk and a clindamycin disk in close proximity (15-20 mm apart) on the agar surface.

-

Incubation: Incubate the plate at 35-37°C for 20-24 hours in a CO2-enriched atmosphere.

-

Interpretation:

-

MLSB (inducible) phenotype: A blunting of the clindamycin inhibition zone proximal to the this compound disk (a "D-shaped" zone) indicates inducible resistance.[7]

-

MLSB (constitutive) phenotype: Resistance to both this compound and clindamycin with no interaction between the zones.[7]

-

M phenotype: Resistance to this compound but susceptibility to clindamycin, with no blunting of the clindamycin zone.[7]

-

Principle: To amplify specific DNA sequences of the erm(B) and mef(E) genes using polymerase chain reaction (PCR).

Methodology:

-

DNA Extraction: Extract genomic DNA from the S. pneumoniae isolate using a commercial DNA extraction kit.[22][23]

-

PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific primers for erm(B) and mef(E).

-

Add the extracted DNA to the master mix.

-

Perform PCR using an appropriate thermal cycling program.

-

-

Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the target gene.

-

Controls:

-

Positive Control: DNA from a known erm(B)- and mef(E)-positive strain.

-

Negative Control: A reaction with no DNA template to check for contamination.

-

Internal Control: Primers for a housekeeping gene (e.g., lytA) can be included to verify the quality of the extracted DNA and the absence of PCR inhibitors.[22][24]

-

Principle: To identify point mutations in the 23S rRNA gene and the genes encoding ribosomal proteins L4 (rplD) and L22 (rplV).

Methodology:

-

PCR Amplification: Amplify the relevant regions of the 23S rRNA, rplD, and rplV genes using specific primers.[12][18]

-

PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

-

Sequencing Reaction: Perform Sanger sequencing of the purified PCR products.

-

Sequence Analysis: Align the obtained sequences with the corresponding wild-type sequences from a susceptible reference strain to identify any mutations.[25]

Section 3: Data Interpretation and Correlation

The accurate elucidation of the resistance mechanism relies on the careful correlation of phenotypic and genotypic data.

Expected Results and Interpretations

| Phenotype | This compound MIC | Clindamycin Susceptibility | erm(B) PCR | mef(E) PCR | 23S rRNA/Ribosomal Protein Sequencing | Likely Mechanism |

| MLSB (constitutive) | High (≥256 µg/mL)[4] | Resistant | Positive | Negative/Positive | Wild-type | Ribosomal Methylation (erm(B)) |

| MLSB (inducible) | Moderate to High | Inducible Resistance | Positive | Negative/Positive | Wild-type | Ribosomal Methylation (erm(B)) |

| M Phenotype | Low to Moderate (1-16 µg/mL)[4] | Susceptible | Negative | Positive | Wild-type | Efflux Pump (mef(E)) |

| This compound Resistant, Clindamycin Susceptible | Variable | Susceptible | Negative | Negative | Mutation(s) present | Target Site Mutation |

| This compound Resistant, Clindamycin Resistant | Variable | Resistant | Negative | Negative | Mutation(s) present | Target Site Mutation |

Table 1: Correlation of phenotypic and genotypic data for the determination of this compound resistance mechanisms in S. pneumoniae.

Visualizing the Mechanisms

Figure 2: Molecular mechanisms of this compound resistance in S. pneumoniae.

Section 4: Conclusion

The elucidation of this compound resistance mechanisms in Streptococcus pneumoniae is essential for clinical decision-making, epidemiological surveillance, and the development of new antimicrobial agents. By combining phenotypic and genotypic approaches as outlined in this guide, researchers can accurately characterize resistant isolates and contribute to a deeper understanding of the evolution and spread of antibiotic resistance. The provided protocols and interpretive frameworks serve as a robust foundation for these critical investigations.

References

-

Leclercq, R., & Courvalin, P. (2002). Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 46(9), 2727–2734. [Link]

-

Tait-Kamradt, A., Davies, T., Appelbaum, P. C., Depardieu, F., Courvalin, P., Petitpas, J., Wondrack, L., Walker, A., Jacobs, M. R., & Sutcliffe, J. (2000). Two new mechanisms of macrolide resistance in Streptococcus pneumoniae. Journal of Antimicrobial Chemotherapy, 46(4), 547-553. [Link]

-

Tait-Kamradt, A., Davies, T., Cronan, M., Jacobs, M. R., Appelbaum, P. C., & Sutcliffe, J. (2000). Mutations in 23S rRNA and Ribosomal Protein L4 Account for Resistance in Pneumococcal Strains Selected In Vitro by Macrolide Passage. Antimicrobial Agents and Chemotherapy, 44(8), 2118–2125. [Link]

-

Reinert, R. R., Lütticken, R., & Al-Lahham, A. (2003). Ribosomal Mutations Conferring Resistance to Macrolides in Streptococcus pneumoniae Clinical Strains Isolated in Germany. Antimicrobial Agents and Chemotherapy, 47(7), 2319–2322. [Link]

-

Schroeder, M. R., & Stephens, D. S. (2016). Macrolide Resistance in Streptococcus pneumoniae. Frontiers in Cellular and Infection Microbiology, 6, 98. [Link]

-

Brenciani, A., Brescini, L., Giovanetti, E., & Varaldo, P. E. (2010). Genetic Elements Responsible for this compound Resistance in Streptococci. Antimicrobial Agents and Chemotherapy, 54(1), 27–41. [Link]

-

Liu, Y., Geng, L., Zhao, C., Liu, Y., & Wang, H. (2022). Characterization of Streptococcus pneumoniae Macrolide Resistance and Its Mechanism in Northeast China over a 20-Year Period. Microbiology Spectrum, 10(4), e00940-22. [Link]

-

Centers for Disease Control and Prevention. (2024). Streptococcus pneumoniae Detection and Serotyping Using PCR. [Link]

-